Welcome to the BenchChem Online Store!
molecular formula C9H12BrNO2S B8537891 [2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester

[2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester

Cat. No. B8537891
M. Wt: 278.17 g/mol
InChI Key: BFUOVNSCUAEHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946260B2

Procedure details

Using analogous reaction conditions and workup as described in example 1, step 4, [2-(5-bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester (I-14c: 2.7 g, 9.8 mmol) in POCl3 (20 mL) was reacted with P2O5 (2.7 g, 19.64 mmol) to afford the crude product. Purification by column chromatography on silica gel (0.5% methanol in DCM) afforded 850 mg of the product (37.56% yield).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
37.56%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[S:9][C:10]([Br:13])=[CH:11][CH:12]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[Br:13][C:10]1[S:9][C:8]2[CH2:7][CH2:6][NH:5][C:4](=[O:3])[C:12]=2[CH:11]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)OC(NCCC=1SC(=CC1)Br)=O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions and workup
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (0.5% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(NCCC2S1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 37.56%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.